N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Lipophilicity Drug-likeness Membrane permeability

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS: 2034292-49-2, MW: 387.406 g/mol) is a synthetic pyrazole-benzamide hybrid featuring a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl spacer to a 2-(trifluoromethyl)benzoyl moiety. The compound conforms to Lipinski's rule of five with zero violations (2 H-bond donors, 3 H-bond acceptors, SlogP: 1.63, logS: -4.33), positioning it as a drug-like small molecule suitable for lead optimization campaigns.

Molecular Formula C21H20F3N3O
Molecular Weight 387.406
CAS No. 2034292-49-2
Cat. No. B2887135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS2034292-49-2
Molecular FormulaC21H20F3N3O
Molecular Weight387.406
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C)C3=CC=CC=C3
InChIInChI=1S/C21H20F3N3O/c1-14-19(16-8-4-3-5-9-16)15(2)27(26-14)13-12-25-20(28)17-10-6-7-11-18(17)21(22,23)24/h3-11H,12-13H2,1-2H3,(H,25,28)
InChIKeyWFGDRHNOQKVFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034292-49-2) – Core Chemical Identity and Procurement Context


N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS: 2034292-49-2, MW: 387.406 g/mol) is a synthetic pyrazole-benzamide hybrid featuring a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl spacer to a 2-(trifluoromethyl)benzoyl moiety [1]. The compound conforms to Lipinski's rule of five with zero violations (2 H-bond donors, 3 H-bond acceptors, SlogP: 1.63, logS: -4.33), positioning it as a drug-like small molecule suitable for lead optimization campaigns [1]. This chemotype has been explored within the structural space of TrkA kinase inhibitors and pyrazole carboxamide CRAC channel modulators, indicating potential relevance in kinase-targeted and anti-parasitic discovery programs [2] [3].

Why Generic Substitution of N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Is Scientifically Unsound


The 3,5-dimethyl-4-phenyl pyrazole core of this compound constitutes a defined pharmacophoric element that cannot be exchanged without altering target engagement profiles. Removal of the 4-phenyl substituent—as in the des-phenyl analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide—eliminates key hydrophobic contacts with protein binding pockets, which structural analyses of related pyrazole kinase inhibitors have shown to be critical for TrkA active-site complementarity [1]. Similarly, shifting the trifluoromethyl group from the ortho to the para position on the benzamide ring—as in the 4-(trifluoromethoxy)benzamide analog (CAS 2034292-89-0)—modulates both electronic character and steric presentation, directly impacting hydrogen-bonding geometry with the hinge region of kinase targets [1]. The unique combination of ortho-CF₃ on the benzamide and 4-phenyl-3,5-dimethyl substitution on the pyrazole generates a distinctive three-dimensional electrostatic surface that is not replicated by any single-point modification, making generic substitution a high-risk decision in structure-activity relationship (SAR) campaigns [1] [2].

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


Lipophilicity (SlogP) Differentiation: 2-(Trifluoromethyl)benzamide vs. 4-(Trifluoromethoxy)benzamide Analog

The target compound bearing a 2-(trifluoromethyl)benzamide moiety exhibits a computed SlogP of 1.63 [1]. In contrast, the structurally closest analog N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2034292-89-0), which replaces the ortho-CF₃ with a para-OCF₃ group, carries an additional oxygen atom that increases polarity. While the exact SlogP for the 4-OCF₃ analog has not been published in an open-access database, the presence of the ether oxygen is well-established to reduce logP by approximately 0.5–1.0 units relative to a trifluoromethyl substituent, a trend documented across multiple medicinal chemistry series [2]. This lipophilicity differential directly impacts passive membrane permeability and CYP-mediated metabolic stability, making the target compound more suitable for programs requiring enhanced cellular penetration.

Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility (logS) Differentiation: 4-Phenyl Pyrazole vs. Des-Phenyl Analog

The target compound's computed aqueous solubility (logS) is -4.33 [1]. The des-phenyl analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, lacking the hydrophobic 4-phenyl ring, is predicted to exhibit improved aqueous solubility. The removal of the phenyl substituent eliminates a significant hydrophobic surface area contribution (estimated accessible hydrophobic surface reduction of ~40–60 Ų), which typically translates to an improvement in logS of approximately 0.5–1.5 log units [1]. However, the 4-phenyl group in the target compound is essential for occupying the hydrophobic back pocket of kinase domains, as demonstrated in TrkA co-crystal structures with related pyrazole-benzamide inhibitors [2]. The moderate solubility of the target compound (logS -4.33) remains within the acceptable range for oral absorption (logS > -5), striking a balance between target affinity and developability.

Aqueous solubility Formulation Bioavailability

Molecular Weight Efficiency: Target Compound vs. 4-(Trifluoromethoxy)benzamide Analog

The target compound has a molecular weight of 387.406 g/mol, whereas the 4-(trifluoromethoxy)benzamide analog (CAS 2034292-89-0) has a MW of 403.41 g/mol—an increase of +16.0 g/mol attributable to the additional oxygen atom in the OCF₃ group [1] . In lead optimization, every additional heavy atom imposes a penalty on ligand efficiency metrics (LE, LLE). Assuming comparable potency against a given target, the target compound would exhibit a superior ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) simply by virtue of possessing one fewer heavy atom (28 vs. 29). This 3.6% reduction in molecular weight, while retaining the essential trifluoromethyl pharmacophore, makes the target compound a more atom-efficient starting point for fragment-to-lead or lead optimization campaigns [1].

Molecular weight Ligand efficiency Lead optimization

Steric Topology: Unique 3D Shape Defined by Sterimol Parameters

The target compound's three-dimensional steric profile, as captured by computed Sterimol parameters (B1: 2.86, B2: 3.51, B3: 4.94, B4: 8.34, L: 16.82) [1], defines a characteristic elongated shape with moderate width that is distinct from simpler pyrazole-benzamide analogs. The des-phenyl analog, lacking the 4-phenyl substituent, would possess significantly reduced B2–B4 values (estimated reduction of ~2.0–3.0 Å in width parameters), resulting in a narrower steric profile. The specific B3 value of 4.94 Å in the target compound is consistent with the dimensions of the TrkA kinase hydrophobic pocket adjacent to the hinge region, as inferred from co-crystallized pyrazole-benzamide inhibitors [2]. This steric complementarity can be a discriminating factor in kinase panel selectivity screening, where shape mismatch with off-target kinases reduces promiscuity.

Steric parameters Shape complementarity Kinase selectivity

Drug-Likeness Compliance: Lipinski and Oprea Rule-of-Five Profiles

The target compound satisfies both the Lipinski rule of five (0 violations) and Oprea's lead-like rule (pass) [1]. Key parameters include: MW 387.4 g/mol (<500), SlogP 1.63 (<5), H-bond donors 2 (<5), H-bond acceptors 3 (<10). By comparison, many in-class pyrazole-benzamide compounds bearing bulkier substituents (e.g., 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, MW > 435 g/mol) exceed the recommended MW threshold for lead-like optimization. The target compound's compliance with both drug-like and lead-like filters, combined with its globularity value of 0.12, indicates a relatively planar yet moderately folded shape that avoids excessive aromatic ring count (3 aromatic rings), a property associated with reduced promiscuity and improved developability [1].

Drug-likeness Oral bioavailability Lead-likeness

Recommended Research and Industrial Application Scenarios for N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide


Kinase Inhibitor Screening Libraries: TrkA and Related Receptor Tyrosine Kinase Programs

The compound's pyrazole-benzamide scaffold, featuring an ortho-trifluoromethylbenzamide moiety, aligns with the chemotype described in TrkA kinase inhibitor patents [1]. The Sterimol B3 parameter (4.94 Å) suggests compatibility with the hydrophobic back pocket of TrkA [2]. Procurement of this compound for kinase panel screening is warranted when seeking differentiated hit matter with favorable ligand efficiency (MW 387.4 Da, LE-compatible) [2].

Anti-Parasitic Drug Discovery: Antileishmanial and Antimalarial Lead Identification

Pyrazole-bearing compounds with 4-phenyl substitution have demonstrated in vitro antileishmanial activity against Leishmania aethiopica clinical isolates and in vivo antimalarial efficacy against Plasmodium berghei in published studies [3]. The 4-phenyl-3,5-dimethyl pyrazole core present in this compound is a structural feature associated with anti-parasitic activity within this chemotype class. The compound's moderate lipophilicity (SlogP 1.63) supports cellular penetration into parasitophorous vacuoles [2].

Fragment-to-Lead and Scaffold-Hopping Campaigns

With zero Lipinski violations and compliance with Oprea lead-like criteria, this compound is an attractive starting point for fragment-to-lead or scaffold-hopping initiatives [2]. Its molecular weight (387.4 Da) resides in the optimal lead-like space, and the ortho-CF₃ benzamide moiety serves as a metabolically stable bioisostere for halogen or methyl substituents. The presence of both hydrogen bond donor (amide NH) and acceptor (amide carbonyl, pyrazole N) functionality provides synthetic handles for further derivatization without compromising drug-like properties [2].

Agricultural Agrochemical Discovery: Pesticide and Herbicide Lead Generation

Pyrazole derivatives with trifluoromethylbenzamide substitution have been investigated for pesticidal and herbicidal applications in agricultural patent literature [4]. The compound's physicochemical profile (moderate logS, favorable logP) supports foliar uptake and translocation in plant systems. Procurement for agrochemical screening panels is supported by the established precedent of pyrazole carboxamides as fungicidal and insecticidal leads [4].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.